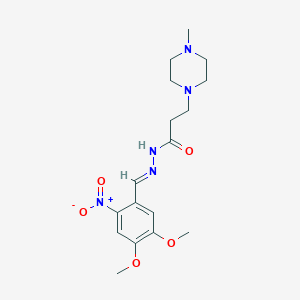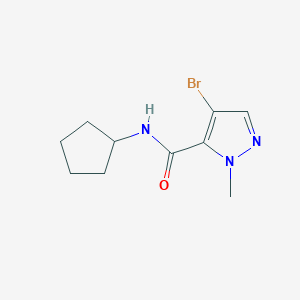
N-cyclopentyl-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-naphthalenesulfonamide, also known as CPNS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CPNS is a sulfonamide derivative that has a naphthalene ring system attached to a cyclopentyl group. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. CPNS has been shown to have biochemical and physiological effects that make it a promising candidate for various applications in the field of biomedical research.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-naphthalenesulfonamide involves the inhibition of certain enzymes that are involved in various biochemical pathways. N-cyclopentyl-2-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-cyclopentyl-2-naphthalenesulfonamide has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes by N-cyclopentyl-2-naphthalenesulfonamide leads to a reduction in the pathological processes that are associated with various diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects that make it a promising candidate for various applications in the field of biomedical research. N-cyclopentyl-2-naphthalenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory disorders. N-cyclopentyl-2-naphthalenesulfonamide has also been shown to have potent inhibitory effects on certain enzymes that are involved in the pathogenesis of diseases such as cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-naphthalenesulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized using various methods. N-cyclopentyl-2-naphthalenesulfonamide is also relatively inexpensive compared to other compounds that are used in laboratory experiments. However, N-cyclopentyl-2-naphthalenesulfonamide has some limitations for use in laboratory experiments. It has a relatively low solubility in water, which makes it difficult to use in aqueous solutions. N-cyclopentyl-2-naphthalenesulfonamide also has a relatively short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-naphthalenesulfonamide. One potential direction is the development of new drugs that are based on the structure of N-cyclopentyl-2-naphthalenesulfonamide. N-cyclopentyl-2-naphthalenesulfonamide has been shown to have potent inhibitory effects on certain enzymes that are involved in the pathogenesis of diseases such as cancer and Alzheimer's disease. The development of new drugs based on the structure of N-cyclopentyl-2-naphthalenesulfonamide could lead to the development of more effective treatments for these diseases. Another potential direction is the study of the long-term effects of N-cyclopentyl-2-naphthalenesulfonamide. N-cyclopentyl-2-naphthalenesulfonamide has a relatively short half-life, and its long-term effects are not well understood. Further research is needed to determine the long-term effects of N-cyclopentyl-2-naphthalenesulfonamide on the body.
Méthodes De Synthèse
N-cyclopentyl-2-naphthalenesulfonamide can be synthesized using various methods, including the reaction of naphthalene-2-sulfonyl chloride with cyclopentylamine in the presence of a base. Another method involves the reaction of naphthalene-2-sulfonyl chloride with cyclopentylamine in the presence of a solvent such as dimethylformamide. The synthesis of N-cyclopentyl-2-naphthalenesulfonamide requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
N-cyclopentyl-2-naphthalenesulfonamide has been extensively studied for its potential applications in the field of biomedical research. One of the most promising applications of N-cyclopentyl-2-naphthalenesulfonamide is in the development of new drugs for the treatment of various diseases. N-cyclopentyl-2-naphthalenesulfonamide has been shown to have potent inhibitory effects on certain enzymes that are involved in the pathogenesis of diseases such as cancer and Alzheimer's disease. N-cyclopentyl-2-naphthalenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory disorders.
Propriétés
IUPAC Name |
N-cyclopentylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,16-14-7-3-4-8-14)15-10-9-12-5-1-2-6-13(12)11-15/h1-2,5-6,9-11,14,16H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSBVDVSGZMUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)

![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)
![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)

![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)
